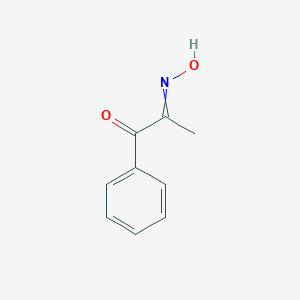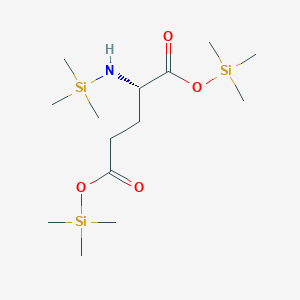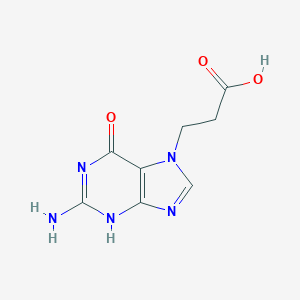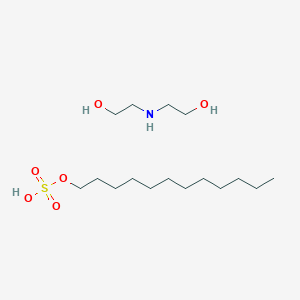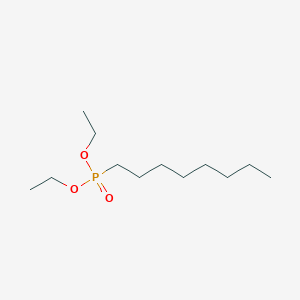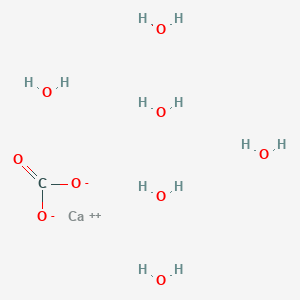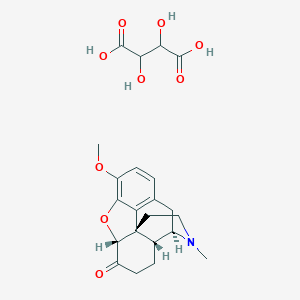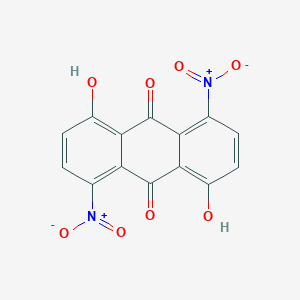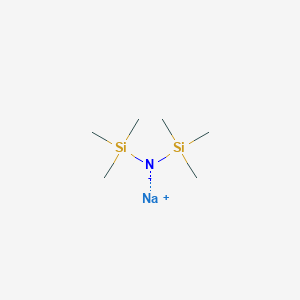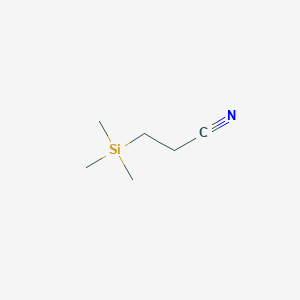
2-氰乙基三甲基硅烷
描述
2-Cyanoethyltrimethylsilane is an organosilicon compound with the molecular formula C6H13NSi. It is commonly used in organic synthesis due to its unique reactivity and stability. The compound is characterized by the presence of a cyano group (-CN) attached to an ethyl group, which is further bonded to a trimethylsilyl group (-Si(CH3)3). This structure imparts specific chemical properties that make it valuable in various chemical reactions and industrial applications .
科学研究应用
2-Cyanoethyltrimethylsilane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: In biological studies, 2-Cyanoethyltrimethylsilane is used as a reagent for modifying biomolecules and studying their interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor for other organosilicon compounds.
作用机制
Biochemical Pathways
, suggesting that it may influence pathways involving free radicals.
Action Environment
The action of 2-Cyanoethyltrimethylsilane is likely influenced by environmental factors such as pH and temperature, as these can affect the rate of chemical reactions. The compound has a boiling point of 102°C/30mmHg , suggesting that it is stable under normal environmental conditions. .
准备方法
Synthetic Routes and Reaction Conditions
2-Cyanoethyltrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of acrylonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of 2-Cyanoethyltrimethylsilane often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
化学反应分析
Types of Reactions
2-Cyanoethyltrimethylsilane undergoes a variety of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with 2-Cyanoethyltrimethylsilane include electrophiles such as alkyl halides, nucleophiles like amines, and bases such as sodium hydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 2-Cyanoethyltrimethylsilane depend on the specific reaction conditions and reagents used. For example, addition reactions with alkyl halides can yield substituted nitriles, while hydrolysis can produce silanols .
相似化合物的比较
Similar Compounds
Compounds similar to 2-Cyanoethyltrimethylsilane include:
2-Cyanoallyltrimethylsilane: This compound has a similar structure but with an allyl group instead of an ethyl group, leading to different reactivity and applications.
Trimethylsilylcyanide: This compound contains a cyano group directly bonded to a silicon atom, offering different reactivity patterns compared to 2-Cyanoethyltrimethylsilane.
Uniqueness
2-Cyanoethyltrimethylsilane is unique due to its combination of a cyano group and a trimethylsilyl group, which imparts specific reactivity and stability. This makes it a versatile reagent in organic synthesis and various industrial applications .
属性
IUPAC Name |
3-trimethylsilylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJOGCLKUPILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499607 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-32-1 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


